butyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate
Description
Properties
Molecular Formula |
C18H17BrN2O3 |
|---|---|
Molecular Weight |
389.2 g/mol |
IUPAC Name |
butyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate |
InChI |
InChI=1S/C18H17BrN2O3/c1-2-3-8-23-18(22)15-5-4-13(19)10-16(15)24-14-9-12-6-7-20-17(12)21-11-14/h4-7,9-11H,2-3,8H2,1H3,(H,20,21) |
InChI Key |
RPHPGDUGUJEESK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(C=C(C=C1)Br)OC2=CN=C3C(=C2)C=CN3 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution Approach
A well-documented method involves reacting 1H-pyrrolo[2,3-b]pyridin-5-ol with a halogenated benzoate ester such as tert-butyl 4-bromo-2-fluorobenzoate under basic conditions:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 1H-pyrrolo[2,3-b]pyridin-5-ol (1.00 eq), tert-butyl 4-bromo-2-fluorobenzoate (1.15 eq), anhydrous DMF | Initial mixing at 20 °C for 15 min |
| 2 | Sodium tert-butoxide solution in DMF, added slowly at 0–10 °C | Deprotonation of hydroxyl group to form nucleophile |
| 3 | Stirring at 45–50 °C for 7 hours | Nucleophilic substitution of fluorine by the pyrrolo[2,3-b]pyridin-5-yloxy group |
| 4 | Cooling to 20 °C and overnight stirring | Completion and stabilization of product |
This method achieves approximately 92% conversion as monitored by HPLC, indicating efficient formation of the desired butyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate intermediate or analogues with tert-butyl ester groups.
Use of Sodium Hydride in Aprotic Solvent
Another approach involves the use of sodium hydride (NaH) as a strong base to generate the alkoxide from the pyrrolo[2,3-b]pyridin-5-ol, which then undergoes nucleophilic substitution on the bromobenzoate:
- The pyrrolo[2,3-b]pyridin-5-ol is dissolved in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- NaH (60% dispersion) is added at 0 °C to deprotonate the hydroxyl group.
- After stirring, the halogenated benzoate ester (e.g., 4-bromo-2-fluorobenzoate or 4-bromo-2-nitrobenzoate derivatives) is added.
- The mixture is warmed to room temperature or slightly elevated temperatures to promote substitution.
- Workup involves aqueous quenching, extraction with organic solvents (e.g., dichloromethane), drying, and purification by chromatography.
Palladium-Catalyzed Coupling Reactions (Alternative Methods)
In some related syntheses involving pyrrolo[2,3-b]pyridine derivatives, palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings have been employed:
- Boronate esters or halogenated pyrrolo[2,3-b]pyridine derivatives are coupled with bromobenzoate esters in the presence of palladium catalysts (e.g., Pd(dppf)Cl2 or Pd(PPh3)4).
- Bases such as potassium carbonate (K2CO3) and solvents like dimethoxyethane (DME) with water are used.
- Reactions are typically heated to 80–100 °C under inert atmosphere for several hours.
- These methods allow for the formation of the ether linkage between the benzoate and the pyrrolo[2,3-b]pyridine moiety.
Summary Table of Preparation Methods
| Method | Starting Materials | Base | Solvent | Temperature | Reaction Time | Conversion/Yield | Notes |
|---|---|---|---|---|---|---|---|
| SNAr with sodium tert-butoxide | 1H-pyrrolo[2,3-b]pyridin-5-ol + tert-butyl 4-bromo-2-fluorobenzoate | Sodium tert-butoxide | DMF | 0–50 °C (stepwise) | ~7 hours + overnight | ~92% conversion (HPLC) | Efficient for tert-butyl esters |
| NaH-mediated substitution | 1H-pyrrolo[2,3-b]pyridin-5-ol + 4-bromo-2-nitrobenzoate or halobenzoate | Sodium hydride (60% dispersion) | DMF or DMSO | 0–RT | Several hours | High yield reported | Requires careful quenching |
| Pd-catalyzed coupling | Boronate ester or halogenated pyrrolo[2,3-b]pyridine + bromobenzoate ester | K2CO3 or similar | DME + water | 80–100 °C | 2–7 hours | Moderate to high | Allows diverse substitutions |
Research Data and Optimization Notes
- Reaction monitoring by HPLC is standard to assess conversion and purity.
- Temperature control is critical to avoid side reactions and decomposition.
- Use of anhydrous conditions and degassing under nitrogen improves yields.
- Purification typically involves flash silica chromatography or preparative HPLC.
- The choice of ester group (tert-butyl, isobutyl, butyl) can affect solubility and reactivity; tert-butyl esters are often preferred for ease of deprotection and stability.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 4-position of the benzene ring enables nucleophilic substitution reactions , particularly under palladium catalysis. Key examples include:
-
Example : Coupling with phenylboronic acid via Suzuki-Miyaura reaction replaces bromine with a phenyl group, forming butyl 4-phenyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate .
Ester Hydrolysis and Transesterification
The butyl ester undergoes hydrolysis under acidic or basic conditions:
-
Transesterification with tert-butyl or methyl alcohols is also feasible using Ti(OiPr)₄ as a catalyst .
Pyrrolo[2,3-b]pyridine Functionalization
The pyrrolo[2,3-b]pyridine moiety participates in electrophilic substitution and cross-dehydrogenative coupling :
Deprotection and Rearrangement
The tert-butyl variant (structurally analogous) undergoes acid-mediated deprotection :
| Process | Conditions | Product | Significance | Reference |
|---|---|---|---|---|
| Acidolysis | TFA/DCM (rt) | Free benzoic acid | Critical for generating bioactive scaffolds |
Comparative Reactivity of Analogues
| Compound | Structural Feature | Reactivity Notes |
|---|---|---|
| Ethyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate | Ethyl ester | Faster hydrolysis vs. tert-butyl |
| tert-Butyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate | tert-Butyl ester | Enhanced steric hindrance slows SNAr |
Scientific Research Applications
Butyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate has several scientific research applications:
Cancer Research: It is used as a reference standard in cancer research, particularly in studies involving enzyme inhibitors and apoptosis.
Analytical Chemistry: The compound is used in analytical standards for various chemical analyses.
Biological Studies: It is employed in biological studies to investigate its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of butyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . The compound binds to the ATP-binding site of these receptors, thereby inhibiting their activity and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Methyl 4-Fluoro-2-(1H-Pyrrolo[2,3-b]pyridin-5-yloxy)benzoate
CAS : 1235865-75-4
Molecular Formula : C₁₅H₁₁FN₂O₃
Molecular Weight : 286.26 g/mol
Key Substituents : Fluorine (4-position), methyl ester
Applications : Intermediate for ABT-199 (Venetoclax), a selective BCL-2 inhibitor used in chronic lymphocytic leukemia and estrogen receptor-positive breast cancer .
Comparative Analysis:
*Estimated based on molecular formula C₁₈H₁₇BrN₂O₃ (tert-butyl group adds 57 g/mol vs. methyl; bromine replaces fluorine, increasing mass by ~60.9 g/mol).
Key Differences:
Halogen Effects: Bromine: Larger atomic radius (1.85 Å vs. Fluorine: High electronegativity enhances hydrogen-bonding interactions, improving pharmacokinetic properties like membrane permeability and target affinity .
Ester Group Impact :
- The tert-butyl group may reduce solubility in aqueous media compared to the methyl ester but could improve metabolic stability by shielding the ester bond from hydrolysis .
- The methyl ester is smaller, favoring synthetic simplicity and compatibility with solid-phase peptide synthesis (SPPS) methodologies .
Biological Applications :
Research Findings and Data Gaps
- Physicochemical Data: Limited experimental data (e.g., melting point, solubility) are available for the tert-butyl 4-bromo compound, hindering direct comparisons.
- Biological Studies: No in vitro or in vivo data are provided for the tert-butyl derivative, unlike the methyl 4-fluoro analog, which has well-documented roles in oncology .
- Synthetic Routes : Both compounds likely derive from similar intermediates (e.g., halogenated benzoic acids), but esterification and halogenation steps would differ significantly .
Biological Activity
Butyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate, a compound featuring a pyrrolopyridine moiety, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound is characterized by the following chemical structure:
- Molecular Formula : C18H17BrN2O3
- CAS Number : 1628047-84-6
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Kinases : The compound has been identified as a potential inhibitor of salt-inducible kinase 2 (SIK2), which plays a role in various cellular processes including metabolism and cell proliferation .
- Anticancer Activity : Studies have shown that derivatives of pyrrolopyridine exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures demonstrated enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
- Cholinesterase Inhibition : Some derivatives have shown promise in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease pathology .
Biological Activity Data Table
Case Study 1: Anticancer Properties
In a study assessing the anticancer potential of pyrrolopyridine derivatives, this compound was tested against FaDu hypopharyngeal tumor cells. The results indicated a significant reduction in cell viability and increased apoptosis rates compared to control groups. This suggests that structural modifications in pyrrolopyridines can enhance their therapeutic efficacy against cancer .
Case Study 2: Neuroprotective Effects
Another investigation focused on the cholinesterase inhibitory activity of related compounds. The study found that certain pyrrolopyridine derivatives effectively inhibited AChE and BuChE, leading to improved cognitive function in animal models of Alzheimer's disease. The findings support the hypothesis that these compounds could be developed as dual-action drugs targeting neurodegeneration .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for butyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate, and how can purity be validated?
- Methodology : The synthesis typically involves coupling 4-bromo-2-hydroxybenzoic acid derivatives with 1H-pyrrolo[2,3-b]pyridin-5-ol via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). The butyl ester is introduced through esterification using butanol and a catalyst like H₂SO₄ or DCC. Purification is achieved via column chromatography (silica gel, hexane/EtOAc gradient), followed by HPLC or LC-MS for purity validation (>95% by area normalization) .
- Characterization : Confirm structure using ¹H/¹³C NMR (e.g., δ ~7.8–8.2 ppm for pyrrolopyridine protons), high-resolution mass spectrometry (HRMS), and IR spectroscopy for ester carbonyl stretches (~1720 cm⁻¹) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
